N-methyl-2-(3-nitrophenoxy)acetamide
Description
N-Methyl-2-(3-nitrophenoxy)acetamide is a nitro-substituted acetamide derivative characterized by a methyl group attached to the nitrogen atom of the acetamide moiety and a 3-nitrophenoxy group at the α-carbon. The molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol. While the provided evidence lacks explicit data on its synthesis or applications, structural analogs suggest utility in pharmaceutical and materials science research .
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-methyl-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-15-8-4-2-3-7(5-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) |
InChI Key |
BWQRAXUHRYIWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-methyl-2-(3-nitrophenoxy)acetamide with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological relevance.
Structural and Molecular Comparisons
Substituent Effects on Properties
- Nitro Group Position: The nitro group on the phenoxy ring (user’s compound) vs. the phenyl ring (e.g., N-(3-nitrophenyl)acetamide ) alters electronic distribution. The phenoxy-linked nitro group may enhance resonance stabilization, affecting reactivity in substitution reactions.
Pharmacological Implications
- Anti-Inflammatory Potential: Substituted phenoxy acetamides () demonstrate anti-inflammatory activity, suggesting that the nitro and phenoxy groups in the user’s compound may synergize for similar effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
